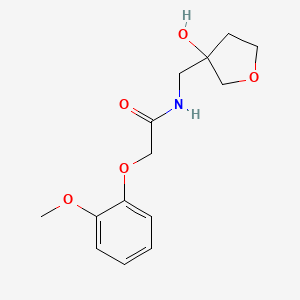
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide, also known as HET0016, is a small molecule inhibitor of the 20-HETE (20-hydroxyeicosatetraenoic acid) pathway. This compound has been widely studied for its potential therapeutic applications in various diseases, including cancer, hypertension, and ischemic stroke.
Mechanism of Action
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide works by inhibiting the production of 20-HETE, a potent vasoconstrictor and pro-inflammatory mediator. 20-HETE is produced by the cytochrome P450 (CYP) enzyme system and plays a crucial role in various physiological and pathological processes, including blood pressure regulation, angiogenesis, inflammation, and cancer growth and metastasis. N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide specifically inhibits the CYP4A and CYP4F enzymes, which are responsible for the production of 20-HETE.
Biochemical and Physiological Effects
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide has various biochemical and physiological effects depending on the disease or condition being studied. In cancer, N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide inhibits the growth and metastasis of cancer cells and sensitizes them to chemotherapy and radiation therapy. In hypertension, N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide reduces blood pressure by inducing vasodilation. In ischemic stroke, N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide reduces brain damage and improves neurological function by reducing inflammation and oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide is its specificity for the CYP4A and CYP4F enzymes, which are responsible for the production of 20-HETE. This specificity makes it a valuable tool for studying the role of 20-HETE in various physiological and pathological processes. However, one of the limitations of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are various future directions for the study of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide. One area of research is the development of more potent and selective inhibitors of the 20-HETE pathway. Another area of research is the identification of biomarkers for predicting the response to N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide treatment in cancer patients. Additionally, the role of 20-HETE in other diseases and conditions, such as diabetes and cardiovascular disease, should be further investigated. Finally, the development of more effective delivery methods for N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide, such as nanoparticles or liposomes, could enhance its therapeutic potential.
Synthesis Methods
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide can be synthesized through a multistep process involving the reaction of 3-hydroxytetrahydrofuran-3-methanol with 2-methoxyphenol, followed by the reaction with chloroacetyl chloride and then with ammonium hydroxide. The final product is obtained through purification and crystallization processes. The synthesis of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide has been described in detail in various publications.
Scientific Research Applications
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide has been widely studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer. Studies have shown that N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide inhibits the growth and metastasis of various cancer cells, including breast, prostate, and lung cancer cells. N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Another area of research is hypertension. N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide has been shown to reduce blood pressure in animal models of hypertension. It works by inhibiting the production of 20-HETE, a potent vasoconstrictor, which leads to vasodilation and a decrease in blood pressure.
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide has also been studied for its potential therapeutic applications in ischemic stroke. Studies have shown that N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide reduces brain damage and improves neurological function in animal models of ischemic stroke. It works by inhibiting the production of 20-HETE, which reduces inflammation and oxidative stress in the brain.
properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-18-11-4-2-3-5-12(11)20-8-13(16)15-9-14(17)6-7-19-10-14/h2-5,17H,6-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVRHHLYFAWBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chlorophenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2899525.png)


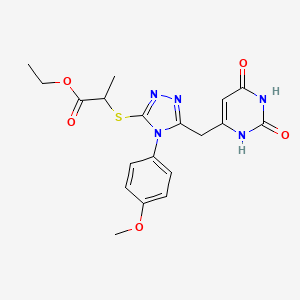
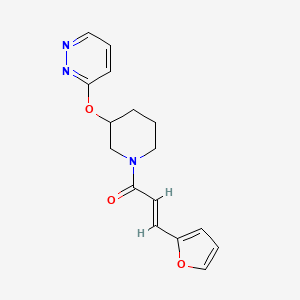
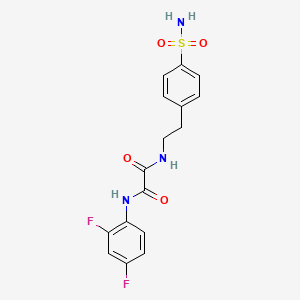

![6-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2899533.png)

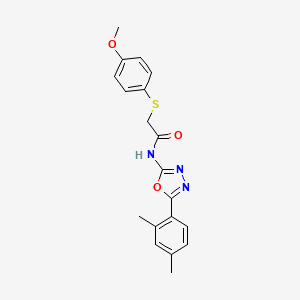
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2899537.png)


![N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2899544.png)